Beta-Amyloid peptides are primarily sourced from the proteolytic processing of amyloid precursor protein. The classification of Beta-Amyloid peptides includes various lengths, with Beta-Amyloid (1-40) and Beta-Amyloid (1-42) being the most studied. The (11-40) variant is often examined for its structural properties and aggregation behavior, which are crucial for understanding its role in Alzheimer's pathology.
Beta-Amyloid (11-40) can be synthesized using several methods, including solid-phase peptide synthesis and recombinant DNA technology.
The molecular structure of Beta-Amyloid (11-40) consists of a linear chain of amino acids that can adopt various conformations, including extended or beta-sheet structures when aggregated into fibrils. Solid-state nuclear magnetic resonance spectroscopy has revealed that fibrils formed from this peptide exhibit intermolecular contacts that contribute to their stability .
Key structural data include:
Beta-Amyloid (11-40) undergoes several chemical reactions that are pivotal in its aggregation process:
The mechanism by which Beta-Amyloid (11-40) contributes to Alzheimer's disease involves its aggregation into oligomers and fibrils that disrupt neuronal function. These aggregates can induce neurotoxicity through several pathways:
Beta-Amyloid (11-40) exhibits distinct physical and chemical properties relevant to its biological function:
Beta-Amyloid (11-40) serves multiple purposes in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3